molecular formula C13H12FNO2 B1319340 3-Fluoro-4-(4-methoxyphenoxy)aniline CAS No. 87294-20-0

3-Fluoro-4-(4-methoxyphenoxy)aniline

Cat. No. B1319340
CAS RN: 87294-20-0
M. Wt: 233.24 g/mol
InChI Key: PCZUUFORWUUPJP-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H12FNO2 . It has a molecular weight of 233.24 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(4-methoxyphenoxy)aniline is 1S/C13H12FNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-Fluoro-4-(4-methoxyphenoxy)aniline is a powder that is stored at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis of Organic Compounds

    • Field : Organic Chemistry
    • Application : “3-Fluoro-4-(4-methoxyphenoxy)aniline” is used as a precursor in the synthesis of various organic compounds.
    • Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Typically, this involves reactions under controlled conditions with other organic or inorganic compounds.
    • Results : The outcome of these reactions is the formation of new organic compounds, which can have a wide range of potential applications.
  • Non-Linear Optics

    • Field : Physics
    • Application : A study has predicted that “3-Fluoro-4-(4-methoxyphenoxy)aniline” could be an efficient tool for future applications in the field of non-linear optics .
    • Method : The study used quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .
    • Results : The study found that the compound’s first order hyperpolarizability and HOMO-LUMO energy gap offer evidence for the presence of intermolecular interactions in the compound .
  • Direct Nucleophilic Substitution

    • Field : Organic Chemistry
    • Application : Anilines can be used in direct nucleophilic substitution reactions .
    • Method : This involves the reaction of an aniline with an electrophile, leading to the substitution of a hydrogen atom on the aniline with the electrophile .
    • Results : This can result in the formation of a wide range of new organic compounds .
  • Palladium-Catalyzed Amination

    • Field : Organic Chemistry
    • Application : Anilines can also be synthesized through palladium-catalyzed amination reactions .
    • Method : This involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst .
    • Results : This can lead to the formation of a wide range of anilines, which can then be used in further reactions .
  • Nucleophilic Substitution Through Aryne Intermediates

    • Field : Organic Chemistry
    • Application : Anilines can be used in nucleophilic substitution reactions through aryne intermediates .
    • Method : This involves the reaction of an aniline with an aryl halide, leading to the formation of an aryne intermediate, which then reacts with a nucleophile .
    • Results : This can result in the formation of a wide range of new organic compounds .
  • Nitroarene Reduction

    • Field : Organic Chemistry
    • Application : Anilines can also be synthesized through the reduction of nitroarenes .
    • Method : This involves the reaction of a nitroarene with a reducing agent, leading to the reduction of the nitro group to an amine .
    • Results : This can lead to the formation of a wide range of anilines, which can then be used in further reactions .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

3-fluoro-4-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZUUFORWUUPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599148
Record name 3-Fluoro-4-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-methoxyphenoxy)aniline

CAS RN

87294-20-0
Record name 3-Fluoro-4-(4-methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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